An In-depth Technical Guide on the Core Mechanism of Action of Revaprazan Hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of Revaprazan Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Revaprazan hydrochloride is a first-in-class potassium-competitive acid blocker (P-CAB), also known as an acid pump antagonist, developed for the treatment of acid-related gastrointestinal disorders such as gastritis and peptic ulcers.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), Revaprazan employs a distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the gastric H+/K+ ATPase.[1][4][5] This guide provides a comprehensive technical overview of its molecular mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Potassium-Competitive Inhibition
The final step in gastric acid secretion is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of gastric parietal cells.[6] This "proton pump" actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+).[1][6]
Revaprazan hydrochloride exerts its acid-suppressing effect by directly targeting this enzyme. As a P-CAB, it functions as a competitive inhibitor at the potassium-binding site on the luminal surface of the H+/K+ ATPase.[5][7] Key characteristics of this mechanism include:
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Competitive Binding: Revaprazan competes directly with K+ ions for binding to the pump.[8] This mode of inhibition is distinct from the non-competitive, covalent blockade employed by PPIs.
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Reversibility: The binding of Revaprazan to the H+/K+ ATPase is reversible.[1][4][7] The inhibitor dissociates from the enzyme as its plasma concentration decreases, allowing the pump to resume its function.[8] This reversibility is a fundamental difference from PPIs, which bind irreversibly.[1][9]
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Rapid Onset: Revaprazan does not require activation by acid, a prerequisite for PPIs.[10] It can bind to the pump regardless of its secretory state, leading to a much faster onset of action and rapid inhibition of acid secretion, with effects observed to be nearly maximal on the first day of administration.[5][11][12]
The molecule itself is a lipophilic, weak base which allows it to concentrate in the highly acidic environment of the parietal cell canaliculus, where it is protonated and binds to the pump.[13][14]
Visualizing the Mechanism of Action
Gastric Acid Secretion Pathway and Revaprazan's Point of Inhibition
Caption: Signaling pathways in the parietal cell leading to H+/K+ ATPase activation and gastric acid secretion, with Revaprazan's point of inhibition.
Comparative Inhibition: Revaprazan (P-CAB) vs. PPIs
Caption: Comparison of reversible (Revaprazan) and irreversible (PPI) inhibition of the H+/K+ ATPase.
Quantitative Data Summary
The mechanism of Revaprazan has been quantified through various in vitro and clinical studies.
| Parameter | Value | Context / Reference |
| IC₅₀ | 0.350 µM | In vitro inhibition of H+/K+ ATPase at pH 6.1.[15] |
| pKa | 7.26 ± 0.10 | Determines the degree of protonation in the acidic parietal cell canaliculus.[15] |
| Protonation State | 69.89% protonated | Calculated at pH 6.1, indicating the active form at the target site.[15] |
| Table 1: Physicochemical and In Vitro Inhibitory Properties of Revaprazan |
| Parameter (200 mg/day dose) | Baseline | Day 1 | Day 7 |
| Mean Intragastric pH (24h) | 1.9 | 3.5 | 4.2 |
| Mean % Time pH > 4 (24h) | N/A | 28.1% | 34.2% |
| Table 2: Clinical Pharmacodynamic Effects in Healthy Male Volunteers.[4][12] |
| Parameter (after 8 weeks) | Revaprazan (200 mg) | Omeprazole (20 mg) | p-value |
| Cumulative Healing Rate (ITT) | 93.0% | 89.6% | 0.3038 |
| Cumulative Healing Rate (PP) | 99.1% | 100% | 0.3229 |
| Table 3: Comparative Efficacy in Gastric Ulcer Healing (Phase III Trial).[16] | |||
| (ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis) |
Additional Pharmacological Actions: Anti-inflammatory Effects
Beyond its primary role in acid suppression, Revaprazan exhibits direct anti-inflammatory properties, particularly in the context of Helicobacter pylori infection.[7][8] H. pylori is a key factor in the pathogenesis of gastritis and peptic ulcers, partly through the induction of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.[8]
Revaprazan has been shown to inhibit H. pylori-induced COX-2 expression in gastric epithelial cells (AGS cells).[7][17] This action is independent of acid suppression and is mediated through the following intracellular signaling pathways:
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Akt Signaling Inhibition: Revaprazan prevents the phosphorylation (activation) of Akt, a crucial kinase in inflammatory signaling.[7][8]
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NF-κB Pathway Inhibition: By blocking Akt, Revaprazan subsequently prevents the degradation of IκB-α, the inhibitory protein of Nuclear Factor-kappa B (NF-κB).[8][17] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of the COX-2 gene.[17]
Visualizing the Anti-Inflammatory Pathway
Caption: Revaprazan's inhibition of H. pylori-induced COX-2 expression via the Akt/NF-κB signaling pathway.
Experimental Protocols
The elucidation of Revaprazan's mechanism of action is based on rigorous experimental studies. Below are detailed methodologies for key experiments.
Protocol: In Vitro Anti-inflammatory Effect on AGS Cells
This protocol details the method used to assess Revaprazan's ability to inhibit H. pylori-induced COX-2 expression.[7]
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Cell Culture: Human gastric adenocarcinoma epithelial cells (AGS cells) are cultured under standard conditions.
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Pre-treatment: Cells are pre-treated for 2 hours with a vehicle control or varying concentrations of Revaprazan (e.g., 5, 20, 50 µM).
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Infection: Following pre-treatment, cells are incubated with H. pylori (e.g., at a multiplicity of infection of 100) for a specified period (e.g., 24 hours) to induce an inflammatory response.
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Cell Lysis: The culture medium is removed, and cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). Cells are then lysed using RIPA (Radioimmunoprecipitation assay) buffer for 15 minutes at 0°C.
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Protein Extraction: The cell lysate is centrifuged at high speed (e.g., 13,000 x g) for 15 minutes to pellet cell debris. The supernatant containing total cellular protein is collected.
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Protein Quantification: The total protein concentration in the supernatant is determined using a BCA (Bicinchoninic acid) protein assay.
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Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for COX-2, Akt, phosphorylated Akt (p-Akt), and IκB-α to determine their respective expression levels.
Protocol: Clinical Pharmacodynamic Study in Healthy Volunteers
This protocol outlines the design of a clinical trial to measure the acid-suppressive effects of Revaprazan.[11][12]
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Study Design: A double-blind, randomized, three-way crossover study is employed.
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Subjects: A cohort of healthy male volunteers (e.g., n=30) is recruited.
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Randomization and Dosing: Subjects are randomized to receive one of three oral daily doses of Revaprazan (e.g., 100 mg, 150 mg, or 200 mg) for a 7-day period.
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Washout Period: Each 7-day treatment period is followed by a washout period (e.g., 7 days) before crossing over to the next dose regimen.
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pH Monitoring: Continuous 24-hour intragastric pH monitoring is performed at baseline (before treatment) and on Day 1 and Day 7 of each dosing period.
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Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points on Day 1 and Day 7 to determine the pharmacokinetic profile of Revaprazan (e.g., Cmax, Tmax, AUC).
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Data Analysis: The primary pharmacodynamic endpoints, such as median 24-hour intragastric pH and the percentage of time the pH remains above 4, are calculated and compared between dose groups and against baseline.
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro experiment to measure Revaprazan's effect on H. pylori-induced COX-2 expression.
Conclusion
The core mechanism of action of Revaprazan hydrochloride is the competitive and reversible inhibition of the gastric H+/K+ ATPase at its potassium-binding site. This distinguishes it fundamentally from traditional PPIs, affording it a more rapid onset of action that is independent of the pump's activation state. Furthermore, Revaprazan possesses a secondary, direct anti-inflammatory mechanism by which it suppresses H. pylori-induced COX-2 expression through the modulation of Akt and NF-κB signaling pathways. This dual-action profile makes Revaprazan hydrochloride an effective and mechanistically distinct therapeutic agent for managing acid-related gastrointestinal disorders.
References
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- 7. selleckchem.com [selleckchem.com]
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- 13. Revaprazan Hydrochloride | C22H24ClFN4 | CID 204103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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